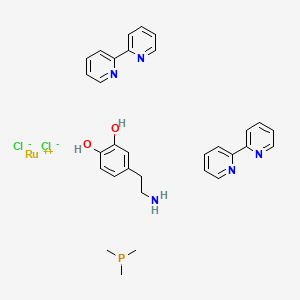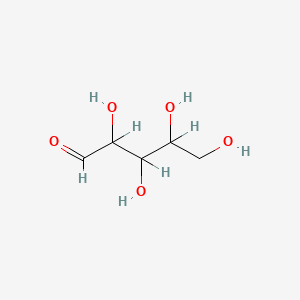
α-Pyrrolidinononanophenone (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
α-Pyrrolidinopentiophenone (α-PVP; Item No. 9001083) is an analog of pyrovalerone, a psychoactive compound that is regulated as Schedule V in the United States. Pyrrolidinophenone-derived designer drugs, like α-PVP, are emerging drugs of interest. α-Pyrrolidinononanophenone (α-PNP) is a novel α-PVP analog that features a side chain extended in length by four methylene groups. The biochemical, physiological, and toxicological properties of α-PNP have not been determined. This product is intended for forensic and research applications.
Applications De Recherche Scientifique
Neurocytotoxicity and Apoptosis Induction
- Study on Neuronal Cell Apoptosis: α-Pyrrolidinononanophenone and its derivatives, such as 4′-fluoro-α-PNP, have been shown to induce apoptosis in neuronal cells. This is due to increased production of reactive oxygen species (ROS) and reactive nitrogen species (RNS), leading to mitochondrial dysfunction and activation of apoptosis pathways (Morikawa et al., 2020).
- Mechanisms of Neuronal Cell Apoptosis: Exposure to α-Pyrrolidinononanophenone results in the elevation of the Bax/Bcl-2 ratio, disruption of mitochondrial membrane potential, and subsequent activation of caspases, leading to neuronal cell apoptosis. This process is heavily influenced by ROS production and altered antioxidant properties (Matsunaga et al., 2017).
Chemical and Analytical Properties
- Identification and Analytical Characterization: The identification and characterization of α-Pyrrolidinononanophenone and related compounds have been carried out using techniques like liquid chromatography and mass spectrometry. These studies contribute to the understanding of the chemical properties and potential applications in forensic science (Qian et al., 2017).
Stability and Decomposition
- Decomposition and Stability: Research has been conducted on the stability of α-Pyrrolidinononanophenone hydrochloride salts in air. This includes the identification of decomposition products and factors affecting the stability, crucial for forensic analysis and toxicological evaluations (Tsujikawa et al., 2015).
Propriétés
Nom du produit |
α-Pyrrolidinononanophenone (hydrochloride) |
|---|---|
Formule moléculaire |
C19H29NO · HCl |
Poids moléculaire |
323.9 |
InChI |
InChI=1S/C19H29NO.ClH/c1-2-3-4-5-9-14-18(20-15-10-11-16-20)19(21)17-12-7-6-8-13-17;/h6-8,12-13,18H,2-5,9-11,14-16H2,1H3;1H |
Clé InChI |
RDQODDWDBPXQPF-UHFFFAOYSA-N |
SMILES |
O=C(C(CCCCCCC)N1CCCC1)C2=CC=CC=C2.Cl |
Synonymes |
α-PNP; PV-10 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




